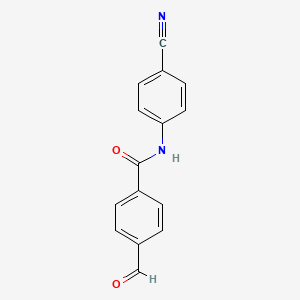
1-(2-Amino-5-bromophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-bromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Amino-5-bromo-phenyl)-ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the bromine atom, yielding 1-(2-Amino-phenyl)-ethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(2-Amino-5-bromo-phenyl)-ethanone.
Reduction: 1-(2-Amino-phenyl)-ethanol.
Substitution: 1-(2-Amino-5-substituted-phenyl)-ethanol.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amino and bromine substituents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, the amino group may interact with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Amino-phenyl)-ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Amino-5-chloro-phenyl)-ethanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(2-Amino-5-fluoro-phenyl)-ethanol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness: 1-(2-Amino-5-bromophenyl)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
1-(2-amino-5-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,10H2,1H3 |
Clave InChI |
RTIGSRQGUBHYLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8752911.png)
![beta-D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8752922.png)





amino}-6-hydroxyhex yl]-Nalpha-(methoxycarbonyl)-beta-phenyl-L-phenylalaninamide](/img/structure/B8752964.png)


